Cas no 2137697-27-7 (5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde)
5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2137697-27-7
- 5-(3,3,5-trimethylcyclohexyl)piperidine-3-carbaldehyde
- EN300-722240
- 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde
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- Inchi: 1S/C15H27NO/c1-11-4-13(7-15(2,3)6-11)14-5-12(10-17)8-16-9-14/h10-14,16H,4-9H2,1-3H3
- InChI Key: JLULJIQMYZSVSU-UHFFFAOYSA-N
- SMILES: O=CC1CNCC(C1)C1CC(C)CC(C)(C)C1
Computed Properties
- Exact Mass: 237.209264485g/mol
- Monoisotopic Mass: 237.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1Ų
5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722240-1.0g |
5-(3,3,5-trimethylcyclohexyl)piperidine-3-carbaldehyde |
2137697-27-7 | 1g |
$0.0 | 2023-06-06 |
5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde
Introduction to 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde (CAS No. 2137697-27-7)
5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2137697-27-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aldehyde-functionalized piperidine derivative has garnered attention due to its structural uniqueness and potential applications in drug discovery. The compound features a bulky 3,3,5-Trimethylcyclohexyl side chain attached to a piperidine core, which is further modified with an aldehyde group at the 3-position. Such structural motifs are often explored for their ability to modulate biological activity and improve pharmacokinetic properties.
The 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde scaffold presents a versatile platform for synthetic chemists and pharmacologists. The presence of the aldehyde group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of peptidomimetics and protease inhibitors. Additionally, the rigid 3,3,5-Trimethylcyclohexyl substituent can enhance metabolic stability and binding affinity, making this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in piperidine derivatives as pharmacophores due to their favorable pharmacokinetic profiles and ability to interact with biological targets. Studies have demonstrated that piperidine-based compounds can exhibit potent activity against various therapeutic targets, including kinases, G protein-coupled receptors (GPCRs), and enzyme inhibitors. The introduction of bulky substituents like the 3,3,5-Trimethylcyclohexyl group can further refine the binding interactions and improve selectivity.
One of the most compelling aspects of 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde is its potential role in the development of novel therapeutics. The aldehyde functionality allows for facile conjugation with various biomolecules, enabling the creation of targeted drug delivery systems or bifunctional probes for biochemical assays. Furthermore, the compound’s structural features align well with current trends in drug design, which emphasize the use of non-peptide analogs to overcome limitations associated with peptide-based drugs.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising candidates like 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde. Molecular docking studies have shown that this compound can interact with specific residues in target proteins, suggesting its potential as a lead compound for drug development. These computational insights have accelerated the process of hypothesis-driven experimentation and have provided valuable guidance for synthetic efforts.
The synthesis of 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the piperidine ring followed by functionalization with the aldehyde group and attachment of the 3,3,5-Trimethylcyclohexyl moiety. Advances in catalytic processes and asymmetric synthesis have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
From a biological perspective, 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde has shown promise in preclinical studies as a modulator of enzyme activity. Its ability to interact with enzymes such as kinases and phosphodiesterases suggests potential therapeutic applications in areas such as oncology and cardiovascular disease. Additionally, its structural features may contribute to reduced toxicity compared to traditional small-molecule drugs.
The compound’s versatility extends beyond its role as an intermediate; it also serves as a building block for more complex molecules with tailored properties. For instance, derivatives of 5-(3,3,5-Trimethylcyclohexyl)piperidine-3-carbaldehyde have been explored as inhibitors of proteases involved in inflammatory pathways. These derivatives leverage the aldehyde group for covalent binding or probe development purposes.
In conclusion, 5-( ) CAS No. 213769727-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure, combining a bulky substituent with an aldehyde functional group, makes it a valuable tool for drug discovery. Ongoing studies continue to uncover new applications and highlight its importance in advancing therapeutic strategies. As research progresses, the full therapeutic promise of this compound is expected to become even more apparent, driving innovation in medicinal chemistry and drug development.
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